N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazole-4-carboxamide
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Overview
Description
“N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazole-4-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis
The molecular structure of similar compounds is often assigned by HRMS, IR, 1H, and 13C NMR experiments .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are often characterized through infrared (IR), proton nuclear magnetic resonance (1HNMR), mass spectrometry (MS), and elemental analyses .Scientific Research Applications
Molecular Interaction Studies
- Research on analog compounds has explored molecular interactions with cannabinoid receptors, highlighting the antagonist properties for potential therapeutic applications. The study conducted by Shim et al. (2002) utilized molecular orbital methods and 3D-quantitative structure-activity relationship models to understand the binding interactions of a related compound with the CB1 cannabinoid receptor, suggesting potential applications in designing receptor-specific drugs (Shim et al., 2002).
Synthesis and Characterization of Novel Compounds
- Lv et al. (2013) described the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives, which contain piperazine moieties. These findings are crucial for the development of new compounds with potential pharmaceutical applications (Lv et al., 2013).
Potential Antitubercular Agents
- A study by Reddy et al. (2014) synthesized and screened benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition, indicating the potential of such compounds in antitubercular therapy (Reddy et al., 2014).
Catalysis in Organic Synthesis
- Research into N-formamides derived from l-piperazine-2-carboxylic acid has shown high enantioselectivity in the hydrosilylation of N-aryl imines, suggesting applications in asymmetric synthesis and the production of chiral compounds (Wang et al., 2006).
Antimicrobial and Antiproliferative Activities
- Several studies have focused on the synthesis of derivatives with potential antimicrobial and antiproliferative activities. For instance, Patil et al. (2021) synthesized piperazine and triazolo-pyrazine derivatives, evaluating their antimicrobial activity, providing insights into developing new antimicrobial agents (Patil et al., 2021).
Application in Drug Design for Neurological Diseases
- A study by Rehman et al. (2018) synthesized derivatives targeting Alzheimer’s disease, showcasing the potential of such compounds in neurological drug development (Rehman et al., 2018).
Mechanism of Action
Target of Action
The primary targets of this compound are the Mitogen-activated protein kinase 1 and Mitogen-activated protein kinase 10 . These kinases play a crucial role in cellular processes such as proliferation, differentiation, and cell survival .
Mode of Action
It is known to interact with its targets, possibly inhibiting their activity . This interaction could lead to changes in cellular processes controlled by these kinases, potentially altering cell proliferation, differentiation, and survival .
Biochemical Pathways
Given its targets, it is likely that it impacts pathways involvingcell proliferation, differentiation, and survival . The downstream effects of these changes could include altered cell growth and function .
Result of Action
Given its targets and potential mode of action, it could result in changes to cell proliferation, differentiation, and survival .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially impact its action .
Future Directions
The future directions of research on similar compounds often involve the development of new derivatives with promising antibacterial activity . Additionally, the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents is a potential future direction .
Properties
IUPAC Name |
N-benzyl-3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-ethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O3S/c1-2-28-17-21(22(30)25-16-18-7-4-3-5-8-18)23(26-28)33(31,32)29-13-11-27(12-14-29)20-10-6-9-19(24)15-20/h3-10,15,17H,2,11-14,16H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUDWBBVHDJSFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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